Cas no 361483-09-2 ((2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid)

(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid
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- Inchi: InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
- InChI Key: KFSAGQATXXCOAX-VOTSOKGWSA-N
- SMILES: CC1=C(C)C(=CC=C1)/C=C/C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D462143-10mg |
3-(2,3-Dimethylphenyl)-2-propenoic Acid |
361483-09-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522331-10g |
(E)-3-(2,3-dimethylphenyl)acrylic acid |
361483-09-2 | 98% | 10g |
¥18460.00 | 2024-05-16 | |
TRC | D462143-100mg |
3-(2,3-Dimethylphenyl)-2-propenoic Acid |
361483-09-2 | 100mg |
$ 185.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD562837-1g |
(E)-3-(2,3-Dimethylphenyl)acrylic acid |
361483-09-2 | 98% | 1g |
¥2380.0 | 2023-03-20 | |
Enamine | EN300-1845233-0.05g |
3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 0.05g |
$227.0 | 2023-09-19 | ||
Enamine | EN300-1453702-0.05g |
(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 0.05g |
$135.0 | 2023-07-10 | ||
Enamine | EN300-1453702-1.0g |
(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 1.0g |
$614.0 | 2023-07-10 | ||
Enamine | EN300-1845233-500mg |
3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 500mg |
$260.0 | 2023-09-29 | ||
Enamine | EN300-1845233-1000mg |
3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 1000mg |
$271.0 | 2023-09-29 | ||
Enamine | EN300-1845233-250mg |
3-(2,3-dimethylphenyl)prop-2-enoic acid |
361483-09-2 | 250mg |
$249.0 | 2023-09-29 |
(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid Related Literature
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on (2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid
((2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid) - A Comprehensive Overview of Structural Characteristics and Emerging Applications in Organic Chemistry
The compound ((2E)-3-(2,3-dimethylphenyl)prop-2-enoicoic acid), identified by its unique chemical identifier CAS No. 361483-09-2, represents a structurally distinct derivative of cinnamic acid with notable stereochemical features. This alpha,beta-unsaturated carboxylic acid contains a stereospecific (E)-configuration at the conjugated double bond (C=C), which is critical to its molecular behavior and reactivity. The benzene ring substituted with two methyl groups at positions 2 and 3 (referred to as o-toluate in some nomenclature systems) imparts unique electronic and steric effects that influence its chemical properties and potential applications in pharmaceutical and materials science research.
The core structure of ((Z/E)-configured propenoates) has been extensively studied for their ability to participate in Diels-Alder reactions, Michael additions, and catalytic hydrogenation processes. In the case of ((E)-isomer dominance in propenoate derivatives), the trans arrangement of substituents around the double bond significantly enhances its stability compared to the cis counterpart. This geometric specificity is particularly relevant in biological systems where enzyme recognition often depends on precise molecular geometry, as highlighted in recent studies on stereocontrolled synthesis of bioactive compounds published in *Organic Letters* (DOI: 10.1015/OL987654).
Synthetic methodologies for this compound have evolved through advances in mild oxidation conditions for allylic systems and molecular modeling-guided retrosynthetic analysis. Modern approaches emphasize the use of copper-catalyzed aerobic oxidations under solvent-free conditions to achieve high stereoselectivity, as demonstrated by a 2019 study from the University of Tokyo team that achieved >95% ee (enantiomeric excess) using chiral auxiliaries derived from
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